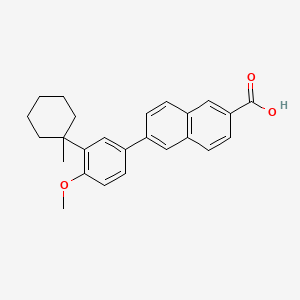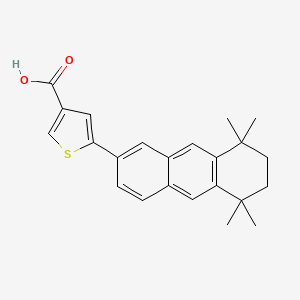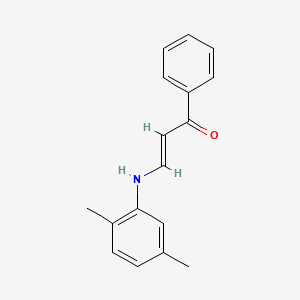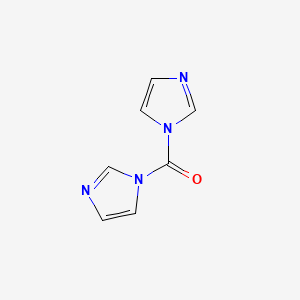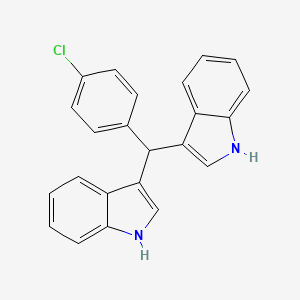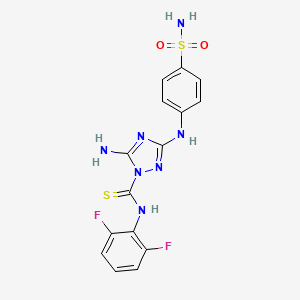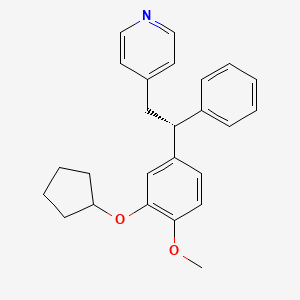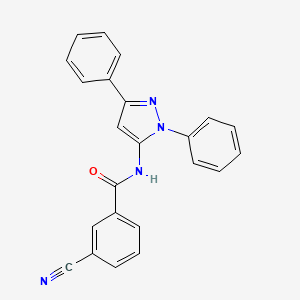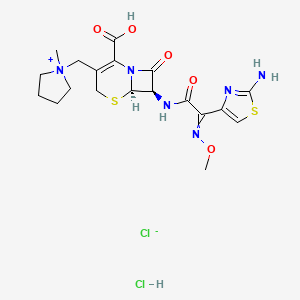
céfépime dihydrochlorure
Vue d'ensemble
Description
Le céfépime hydrochlorure est un antibiotique céphalosporine de quatrième génération développé en 1994. Il est utilisé pour traiter diverses infections bactériennes, notamment la pneumonie, les infections des voies urinaires et les infections cutanées. Le céfépime hydrochlorure est efficace contre les bactéries Gram-positives et Gram-négatives, ce qui en fait un antibiotique à large spectre .
Applications De Recherche Scientifique
Cefepime hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with beta-lactamases.
Biology: Used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cell walls.
Medicine: Used in clinical research to develop new antibiotics and to study the pharmacokinetics and pharmacodynamics of cephalosporins.
Industry: Used in the development of new formulations and delivery systems for antibiotics .
Mécanisme D'action
Target of Action
Cefepime dihydrochloride, also known as Axepim, primarily targets the penicillin-binding proteins (PBPs) within bacterial cells . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
Axepim interacts with its targets, the penicillin-binding proteins, by binding to them and inhibiting their activity . This interaction disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, the bacterial cell wall structure is compromised, leading to cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by cefepime dihydrochloride is the peptidoglycan layer synthesis pathway . By inhibiting the penicillin-binding proteins, Axepim disrupts the cross-linking of peptidoglycan chains, which are essential for providing strength and rigidity to the bacterial cell wall . The downstream effect of this disruption is the weakening of the bacterial cell wall, leading to osmotic instability and ultimately, bacterial cell death .
Pharmacokinetics
Cefepime dihydrochloride exhibits linear pharmacokinetics over a dosage range of 500 mg to 2 g . It is widely distributed in biological fluids and tissues, with an average volume of distribution of approximately 0.2 L/kg in healthy adults with normal renal function . Protein binding is relatively low (20%), and elimination is mainly renal, with about 85% of the dose excreted unchanged in the urine . The elimination half-life of Axepim is approximately 2 to 2.3 hours .
Result of Action
The molecular and cellular effects of cefepime dihydrochloride’s action result in the death of the bacterial cells . By inhibiting the synthesis of the bacterial cell wall, Axepim causes the cells to become osmotically unstable, leading to cell lysis . This results in the effective elimination of the bacterial infection.
Action Environment
The action, efficacy, and stability of cefepime dihydrochloride can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can affect the action of Axepim . Axepim is highly stable towards most beta-lactamases, which contributes to its effectiveness against a broad spectrum of gram-positive and gram-negative bacteria . Furthermore, the pharmacokinetics of Axepim can be altered under certain pathophysiological conditions, such as renal impairment, which may require dose adjustments .
Analyse Biochimique
Biochemical Properties
These proteins are involved in the final stages of peptidoglycan layer synthesis, a crucial process for bacterial cell wall formation . By binding to and inhibiting these PBPs, cefepime dihydrochloride disrupts bacterial cell wall synthesis, leading to bacterial cell death .
Cellular Effects
Cefepime dihydrochloride exerts its effects on various types of bacterial cells. It is active against both Gram-positive and Gram-negative bacteria, with greater activity against both types compared to third-generation antibiotics . It is particularly effective against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus due to its high stability toward beta-lactamases . It may cause neurotoxicity in patients, especially those with renal impairment .
Molecular Mechanism
The molecular mechanism of action of cefepime dihydrochloride involves binding to and inhibiting PBPs, enzymes involved in the final stages of peptidoglycan layer synthesis . This disruption of the bacterial cell wall synthesis process leads to bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, cefepime dihydrochloride has been observed to have a half-life of approximately 2 hours, with about 85% of the dose being excreted unchanged in the urine . This suggests that the drug is relatively stable in the body over time. The pharmacokinetics of cefepime dihydrochloride can be altered under certain pathophysiological conditions, resulting in high inter-individual variability in its volume of distribution and clearance .
Dosage Effects in Animal Models
While specific studies on the dosage effects of cefepime dihydrochloride in animal models were not found, it is generally administered as an infusion over 30–60 minutes or as a prolonged infusion with infusion times from 3 hours to continuous administration
Metabolic Pathways
Less than 1% of cefepime dihydrochloride is metabolized in the liver . It is metabolized to N-methylpyrrolidine (NMP), which then undergoes rapid oxidation to form NMP-N-oxide, a more stable compound . NMP-N-oxide is the predominant metabolite of cefepime dihydrochloride, while NMP and the 7-epimer of cefepime dihydrochloride are minor byproducts .
Transport and Distribution
Cefepime dihydrochloride is widely distributed in biological fluids and tissues with an average volume of distribution of 0.2 L/kg in healthy adults with normal renal function . It is mainly eliminated through renal excretion, with about 85% of the dose being excreted unchanged in the urine .
Subcellular Localization
As an antibiotic, cefepime dihydrochloride does not have a specific subcellular localization within human cells. Within bacterial cells, it targets the cell wall by binding to PBPs, which are located in the bacterial cell membrane .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le céfépime hydrochlorure est synthétisé par une série de réactions chimiques impliquant la formation d'un cycle bêta-lactame, qui est une caractéristique des céphalosporines. La synthèse comprend généralement les étapes suivantes :
Formation du cycle bêta-lactame : Ceci est réalisé par cyclisation d'un précurseur approprié.
Introduction du groupe thiazolyle : Cette étape implique l'addition d'un groupe thiazolyle au cycle bêta-lactame.
Addition du groupe méthoxyimino : Le groupe méthoxyimino est introduit pour améliorer la stabilité du composé contre les bêta-lactamases.
Couplage final et purification : Le produit final est obtenu par des réactions de couplage et des étapes de purification pour garantir la pureté et la puissance souhaitées
Méthodes de Production Industrielle : La production industrielle du céfépime hydrochlorure implique une synthèse chimique à grande échelle utilisant les étapes mentionnées ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, et implique l'utilisation de techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle de la qualité .
Analyse Des Réactions Chimiques
Types de Réactions : Le céfépime hydrochlorure subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre
Réactifs et Conditions Communs :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution : Halogènes, agents alkylants
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines .
4. Applications de la Recherche Scientifique
Le céfépime hydrochlorure a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les antibiotiques bêta-lactames et leurs interactions avec les bêta-lactamases.
Biologie : Utilisé pour étudier les mécanismes de résistance bactérienne et les effets des antibiotiques sur les parois cellulaires bactériennes.
Médecine : Utilisé en recherche clinique pour développer de nouveaux antibiotiques et pour étudier la pharmacocinétique et la pharmacodynamique des céphalosporines.
Industrie : Utilisé dans le développement de nouvelles formulations et de systèmes d'administration d'antibiotiques .
5. Mécanisme d'Action
Le céfépime hydrochlorure exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines de liaison à la pénicilline (PBP), qui sont des enzymes impliquées dans les étapes finales de la synthèse du peptidoglycane dans les parois cellulaires bactériennes. Cette inhibition empêche la formation de liaisons croisées dans la couche de peptidoglycane, ce qui conduit à la lyse cellulaire et à la mort des bactéries .
Comparaison Avec Des Composés Similaires
Le céfépime hydrochlorure est unique parmi les céphalosporines en raison de son activité à large spectre et de sa grande stabilité contre les bêta-lactamases. Les composés similaires comprennent :
Ceftriaxone : Une céphalosporine de troisième génération avec un mécanisme d'action similaire mais une activité moindre contre les bactéries Gram-négatives.
Ceftazidime : Une autre céphalosporine de troisième génération avec une bonne activité contre les bactéries Gram-négatives mais une stabilité moindre contre les bêta-lactamases.
Cefotaxime : Une céphalosporine de troisième génération avec un spectre d'activité similaire mais une stabilité moindre contre les bêta-lactamases
Le céfépime hydrochlorure se distingue par sa stabilité accrue et son spectre d'activité plus large, ce qui en fait un antibiotique précieux pour traiter un large éventail d'infections.
Propriétés
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S2.2ClH/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQAUWFZBOTKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107648-80-6 | |
| Record name | (6R,7R)-7-[[(2Z)-(2-Aminothiazol-4-yl)(methoxy-imino)acetyl]amino]-3-[1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.263.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cefepime dihydrochloride exert its antibacterial activity?
A1: Cefepime dihydrochloride targets bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). [] This disruption weakens the cell wall, ultimately leading to bacterial cell death.
Q2: What is the molecular formula and weight of cefepime dihydrochloride?
A2: Cefepime dihydrochloride has a molecular formula of C19H24N6O5S2 · 2HCl and a molecular weight of 571.5 g/mol. []
Q3: What spectroscopic techniques are used to characterize cefepime dihydrochloride?
A3: Researchers utilize various spectroscopic techniques to characterize cefepime dihydrochloride, including nuclear magnetic resonance (NMR) spectroscopy (both 1D and 2D), UV-Vis absorption spectroscopy, fluorescence spectroscopy, and mass spectrometry (MS). [, , , , , ]
Q4: Can cefepime dihydrochloride be safely mixed with total parenteral nutrition (TPN)?
A4: Studies indicate that cefepime dihydrochloride remains stable in TPN for up to 24 hours at room temperature. No significant changes in content, appearance, color, or pH were observed during this period. []
Q5: How does humidity affect the stability of cefepime dihydrochloride monohydrate in solid form?
A5: Research shows that humidity can impact the stability of cefepime dihydrochloride monohydrate. The degradation rate increases with higher humidity levels. The relationship between the degradation rate constant (ki) and relative humidity (RH%) at 358 K is described by the equation: ln ki = (0.031 ± 0.0043) x RH% - 10.08 ± 0.22. []
Q6: What are some common impurities found in cefepime dihydrochloride, and how are they identified?
A6: A common impurity is an isomeric compound formed during synthesis. This impurity can be identified and quantified using NMR and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , ] N-methylpyrrolidine is another residual compound that can be found and quantified using headspace gas chromatography. []
Q7: What are some degradation products of cefepime dihydrochloride monohydrate observed during stress stability studies?
A7: Two new degradation products, Impurity-I and Impurity-II, were identified using HPLC and LC/MS during stress stability studies. These impurities, not previously reported in the literature, were synthesized, isolated, and characterized. []
Q8: How does renal impairment affect the pharmacokinetics of cefepime?
A8: Research shows that renal impairment significantly impacts the pharmacokinetics of cefepime. The area under the concentration-time curve increases as renal function decreases. [] Total clearance and renal clearance also decrease proportionally with declining renal function, indicating that renal elimination occurs primarily through glomerular filtration. []
Q9: How does cefepime distribute within the body?
A9: Cefepime distributes rapidly throughout the body, except for the central nervous system. Although rapidly cleared from most tissues, higher concentrations remain in the kidneys and spleen. []
Q10: How does the antibacterial activity of cefepime compare to other cephalosporins and beta-lactams?
A10: Cefepime generally demonstrates greater in vitro activity against Enterobacteriaceae, including inducible cephalosporinase-producing strains, compared to other third-generation cephalosporins. [] It also exhibits superior activity against Pseudomonas aeruginosa strains, except for those with the O12 serotype. []
Q11: What animal models are used to study the efficacy and pharmacokinetics of cefepime?
A11: Rats [, ] and horses [] are common animal models used in cefepime research.
Q12: What are the known mechanisms of resistance to cefepime?
A12: Resistance to cefepime can arise from various mechanisms, including the production of beta-lactamases (enzymes that break down beta-lactam antibiotics), alterations in PBPs (reducing cefepime binding affinity), and decreased permeability of the bacterial cell wall (limiting drug entry).
Q13: What are some of the observed adverse effects associated with cefepime?
A13: While generally considered safe, cefepime can cause side effects like any medication. These effects can include gastrointestinal disturbances, allergic reactions, and injection site reactions. [, ]
Q14: What is the role of L-arginine in cefepime dihydrochloride formulations?
A14: L-arginine is often included in cefepime dihydrochloride formulations to improve solubility and stability. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


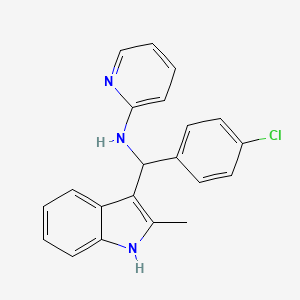
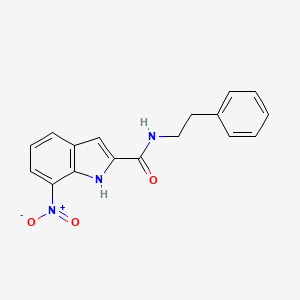
![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)
